molecular formula C21H16ClN5O3 B316746 N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide

Cat. No.: B316746
M. Wt: 421.8 g/mol
InChI Key: WKAUWBCVXDFIKL-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Chemical Reactions Analysis

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The chlorine atom in the chloromethylphenyl moiety can be substituted with other functional groups using appropriate reagents.

    Hydrogenation: The nitro group can be hydrogenated to form an amine group.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-nitro-2-methylbenzamide can be compared with other benzotriazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H16ClN5O3

Molecular Weight

421.8 g/mol

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H16ClN5O3/c1-12-6-8-15(11-17(12)22)26-24-18-9-7-14(10-19(18)25-26)23-21(28)16-4-3-5-20(13(16)2)27(29)30/h3-11H,1-2H3,(H,23,28)

InChI Key

WKAUWBCVXDFIKL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)Cl

Origin of Product

United States

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